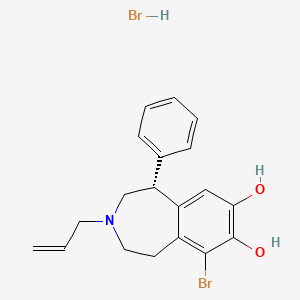
Ralitoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ralitoline is a thiazolidinone derivative that has been patented by Goedecke A.-G. as an anticonvulsant. It is known for its ability to block sustained repetitive firing of sodium action potentials, which makes it effective in treating seizures . This compound is chemically distinct from other known antiepileptic drugs and has shown remarkable anticonvulsant properties in various animal models of epilepsy .
Preparation Methods
The synthesis of ralitoline involves several steps. One common synthetic route starts with the reaction of tert-butyl cyanoacetate with ethyl mercaptoacetate in the presence of potassium carbonate. This is followed by N-methylation and ester cleavage to afford an intermediate carboxylic acid. This intermediate is then converted to the corresponding acid halogenide using phosphorus oxychloride in dimethylformamide or bromine/triphenylphosphine. Finally, the acid halogenide is condensed with 2-chloro-6-methylaniline .
Chemical Reactions Analysis
Ralitoline undergoes various chemical reactions, including:
Scientific Research Applications
Ralitoline has several scientific research applications, including:
Mechanism of Action
Ralitoline exerts its effects by blocking voltage-sensitive sodium channels. This inhibition of the fast sodium inward current is both frequency- and voltage-dependent. The compound’s ability to depress the fast sodium inward current in cultured heart ventricular cells suggests that its local anesthetic properties contribute to its anticonvulsant activity .
Comparison with Similar Compounds
Ralitoline is unique among anticonvulsants due to its specific action on sodium channels. Similar compounds include:
CI-953: Another anticonvulsant that blocks sustained repetitive firing of sodium action potentials.
Phenytoin: A standard anticonvulsant used in the treatment of generalized tonic-clonic and partial seizures.
Carbamazepine: Another widely used anticonvulsant with a similar profile of activity.
This compound’s distinct chemical structure and specific mechanism of action make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
93738-40-0 |
|---|---|
Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
(2Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-4-3-5-9(14)13(8)15-10(17)6-12-16(2)11(18)7-19-12/h3-6H,7H2,1-2H3,(H,15,17)/b12-6- |
InChI Key |
YJXQTIXFPYPQFT-SDQBBNPISA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)/C=C\2/N(C(=O)CS2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C |
Appearance |
Solid powder |
| 93738-40-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetamide, N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-2- thiazolidinylidene)-, (Z)- Ralitoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1678707.png)
![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)






![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)


![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)
![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)
